molecular formula C8H3BrF3NS B1596896 2-Bromo-4-trifluoromethylphenylisothiocyanate CAS No. 688763-22-6

2-Bromo-4-trifluoromethylphenylisothiocyanate

Cat. No.: B1596896
CAS No.: 688763-22-6
M. Wt: 282.08 g/mol
InChI Key: UMSVAXACZNPHEM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-trifluoromethylphenylisothiocyanate typically involves the reaction of 2-Bromo-4-trifluoromethylphenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

[ \text{2-Bromo-4-trifluoromethylphenylamine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-trifluoromethylphenylisothiocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while addition reactions with amines can produce thiourea derivatives .

Scientific Research Applications

Anticancer Properties

2-Bromo-4-TFPI has shown promising anticancer activities in various studies. Its mechanism involves the induction of apoptosis in cancer cells through interactions with specific cellular pathways. Research indicates that it can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. For example, studies have demonstrated its potential when combined with DNA-damaging agents to inhibit tumor cell growth effectively .

Biochemical Studies

The compound is frequently utilized in proteomics and biochemical studies due to its ability to modify proteins through thiocyanation. This modification can alter protein function and stability, providing insights into cellular processes and disease mechanisms. Its reactivity allows for the synthesis of derivatives that may exhibit improved biological properties or novel functionalities .

Inhibitory Effects on Pathogens

Recent research has highlighted the potential of 2-Bromo-4-TFPI against various pathogens, particularly Mycobacterium tuberculosis. Studies suggest that this compound can interfere with the metabolic pathways of the bacteria, leading to reduced viability and growth inhibition under specific conditions . This positions it as a candidate for further development in tuberculosis treatment strategies.

Case Study 1: Combination Therapy in Cancer Treatment

A study explored the effects of 2-Bromo-4-TFPI when combined with standard chemotherapeutics on various cancer cell lines, including breast and lung cancers. The results indicated a synergistic effect that enhanced cell death compared to monotherapy. This suggests that incorporating 2-Bromo-4-TFPI could improve treatment outcomes for patients .

Case Study 2: Antimycobacterial Activity

In another investigation, researchers assessed the efficacy of 2-Bromo-4-TFPI against Mycobacterium tuberculosis using both in vitro and in vivo models. The compound exhibited significant bactericidal activity under specific growth conditions, indicating its potential as a novel therapeutic option for tuberculosis treatment .

Mechanism of Action

The mechanism of action of 2-Bromo-4-trifluoromethylphenylisothiocyanate involves its interaction with specific molecular targets, such as enzymes and proteins. The isothiocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenylisothiocyanate
  • 4-Trifluoromethylphenylisothiocyanate
  • 2-Bromo-4-methylphenylisothiocyanate

Comparison

Compared to similar compounds, 2-Bromo-4-trifluoromethylphenylisothiocyanate is unique due to the presence of both a bromine atom and a trifluoromethyl group. These functional groups contribute to its distinct reactivity and properties. For example, the trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing ability, which can influence its interactions with biological targets. The bromine atom provides a site for further functionalization through substitution reactions .

Biological Activity

2-Bromo-4-trifluoromethylphenylisothiocyanate is a member of the isothiocyanate family, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has garnered attention in various fields such as medicinal chemistry and agrochemicals due to its unique structural features, particularly the trifluoromethyl group which enhances reactivity.

Chemical Structure and Properties

The chemical formula of this compound is C8H4BrF3N2SC_8H_4BrF_3N_2S, with a molecular weight of approximately 292.09 g/mol. The presence of the isothiocyanate functional group (-N=C=S) is critical for its biological activity.

The biological activity of isothiocyanates, including this compound, is primarily attributed to their ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to apoptosis or altered signaling pathways.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against human lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines, revealing notable inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism
A54915.0Induction of apoptosis
HeLa20.5Cell cycle arrest

These findings suggest that the compound may induce apoptosis through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Isothiocyanates are recognized for their antimicrobial properties. Preliminary studies indicate that this compound shows activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

These results highlight its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a possible therapeutic role in inflammatory diseases .

Case Studies

  • Cytotoxicity Study : A recent study involving various isothiocyanates highlighted the superior efficacy of this compound compared to other derivatives in inducing apoptosis in cancer cells.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its use as a potential natural preservative in food products.

Properties

IUPAC Name

2-bromo-1-isothiocyanato-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSVAXACZNPHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373766
Record name 2-Bromo-4-trifluoromethylphenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688763-22-6
Record name 2-Bromo-4-trifluoromethylphenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 688763-22-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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